6-Bromospiro[indoline-3,4'-piperidin]-2-one
Overview
Description
“6-Bromospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H15BrN2. It has a molecular weight of 267.16 . This compound is typically stored in a refrigerator and is shipped at room temperature .
Molecular Structure Analysis
The molecular structure of “6-Bromospiro[indoline-3,4’-piperidin]-2-one” consists of a bromine atom attached to a spiro[indoline-3,4’-piperidin]-2-one ring system . The InChI code for this compound is HTOKNOIQHUEHNB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“6-Bromospiro[indoline-3,4’-piperidin]-2-one” is a solid at room temperature . It has a molecular weight of 267.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- Complex Molecule Assembly : The application of indolin-3-one derivatives in cascade reactions for efficient assembly of complex molecules with polysubstituted piperidino[1,2-a]indoline compounds containing four contiguous stereocenters has been demonstrated, showcasing its utility in organic synthesis (Zhao et al., 2014).
- Spirocyclic Oxindole Analogue Synthesis : An efficient synthesis approach for spirocyclic oxindole analogues highlights the compound's role in facilitating the development of potentially pharmacologically active molecules (Teng et al., 2006).
Biological and Pharmacological Applications
- Cytotoxicity and Antiviral Activity : Research on derivatives of 6-Bromospiro[indoline-3,4'-piperidin]-2-one has shown potential cytotoxic and antiviral activities, including the ability to induce interferon, which is crucial for antiviral defense mechanisms (Shibinskaya et al., 2010).
- Antimicrobial and Antitubercular Activities : Highly functionalized derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, as well as antitubercular activity, demonstrating the compound's potential in addressing infectious diseases (Dandia et al., 2013).
- Inhibition of Protein-Protein Interactions : Aminopyridyl/Pyrazinyl-substituted derivatives have been designed and tested as inhibitors, showing efficacy in pharmacological assays and antitumor activities, illustrating the compound's relevance in targeted cancer therapies (Li et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIUTMXUBNHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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